molecular formula C8H4F3NO3 B13134344 2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)aceticacid

2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)aceticacid

Cat. No.: B13134344
M. Wt: 219.12 g/mol
InChI Key: UWOHTHYSYAVFGN-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require the use of specific catalysts and solvents to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

2-oxo-2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-4(2-1-3-12-6)5(13)7(14)15/h1-3H,(H,14,15)

InChI Key

UWOHTHYSYAVFGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)C(=O)O

Origin of Product

United States

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